molecular formula C16H14BrN3O3S B11548849 2-[(2-bromobenzyl)sulfanyl]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

2-[(2-bromobenzyl)sulfanyl]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11548849
M. Wt: 408.3 g/mol
InChI Key: OLWRYICFQAROHW-GIJQJNRQSA-N
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Description

2-[(2-bromobenzyl)sulfanyl]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is an organic compound with a complex structure, featuring both bromobenzyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-bromobenzyl)sulfanyl]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide typically involves the reaction of 2-bromobenzyl chloride with thioacetic acid to form 2-(2-bromobenzylthio)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield 2-(2-bromobenzylthio)acetohydrazide. Finally, the condensation of this hydrazide with 3-nitrobenzaldehyde under acidic conditions produces the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Azide or cyanide derivatives.

Scientific Research Applications

2-[(2-bromobenzyl)sulfanyl]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including its ability to inhibit certain enzymes.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-bromobenzyl)sulfanyl]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with biological targets through its nitrophenyl and bromobenzyl groups. These interactions may involve binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfur atom in the compound may also play a role in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(2-bromobenzyl)sulfanyl]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromobenzyl and nitrophenyl groups allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H14BrN3O3S

Molecular Weight

408.3 g/mol

IUPAC Name

2-[(2-bromophenyl)methylsulfanyl]-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H14BrN3O3S/c17-15-7-2-1-5-13(15)10-24-11-16(21)19-18-9-12-4-3-6-14(8-12)20(22)23/h1-9H,10-11H2,(H,19,21)/b18-9+

InChI Key

OLWRYICFQAROHW-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CSCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-])Br

Canonical SMILES

C1=CC=C(C(=C1)CSCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])Br

Origin of Product

United States

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